molecular formula C7H5BrFNO B3059444 2-Bromo-3-fluorobenzamide CAS No. 132715-70-9

2-Bromo-3-fluorobenzamide

Cat. No.: B3059444
CAS No.: 132715-70-9
M. Wt: 218.02 g/mol
InChI Key: QIJLTAHMKMBLRZ-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluorobenzamide” is a chemical compound with the molecular formula C7H5BrFNO. It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromine and fluorine atoms, and an amide group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Crystal Structure Analysis

2-Bromo-3-fluorobenzamide and related compounds have been studied for their crystal structures. For instance, in the study of the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, the dihedral angles between the benzene rings were examined, providing insights into their molecular geometry and potential interactions in various environments (Suchetan et al., 2016).

Radiolabeled Compounds for Tumor Imaging

Studies have been conducted on radiolabeled compounds related to this compound for potential applications in tumor imaging. For example, 76Br-labeled sigma2-receptor ligands, which are structurally related to this compound, have shown potential in identifying breast tumors in vivo, indicating their use in Positron Emission Tomography (PET) imaging of solid tumors (Rowland et al., 2006).

Future Directions

The future directions for “2-Bromo-3-fluorobenzamide” would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules for use in pharmaceuticals, agrochemicals, or materials science .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-fluorobenzamide is currently unknown. This compound is structurally similar to Broflanilide , which is known to act as a meta-diamide GABA-gated Cl− channel allosteric modulator . .

Mode of Action

If it acts similarly to Broflanilide, it may modulate GABA-gated chloride channels . This would involve the compound binding to these channels and altering their function, potentially leading to changes in neuronal signaling.

Biochemical Pathways

Without specific research on this compound, it’s difficult to summarize the biochemical pathways it may affect. If it does indeed act on GABA-gated chloride channels like Broflanilide , it could impact neuronal signaling pathways and potentially have downstream effects on nervous system function.

Result of Action

If it acts similarly to Broflanilide , it could potentially alter neuronal signaling and have various effects on the nervous system.

Properties

IUPAC Name

2-bromo-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLTAHMKMBLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576938
Record name 2-Bromo-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132715-70-9
Record name 2-Bromo-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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